molecular formula C19H20N2O3S B3515313 Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate

Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3515313
M. Wt: 356.4 g/mol
InChI Key: LHOBYFUHLXLEKA-UHFFFAOYSA-N
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Description

Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate is a complex organic compound with a unique structure that includes aromatic rings, ester groups, and thioamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with 4-aminobenzoic acid to form the corresponding urea derivative. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(2,5-dimethylphenyl)carbamothioyl]amino}benzoate)
  • Ethyl 2-({[(2,4-dimethylphenyl)carbamothioyl]amino}benzoate)

Uniqueness

Ethyl 4-({[(2,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific substitution pattern on the aromatic rings and the presence of both ester and thioamide functionalities

Properties

IUPAC Name

ethyl 4-[(2,4-dimethylbenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-4-24-18(23)14-6-8-15(9-7-14)20-19(25)21-17(22)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOBYFUHLXLEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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